CAY10499

Vue d'ensemble

Description

Le CAY10499 est un inhibiteur de lipase non sélectif connu pour son inhibition puissante de la lipase monoglycéride, de la lipase hormono-sensible et de l'hydrolase des amides d'acides gras. Ces enzymes jouent un rôle crucial dans le métabolisme des lipides, faisant du this compound un composé précieux dans la recherche biochimique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le CAY10499, officiellement connu sous le nom de [4-(5-méthoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-méthylphényl]-acide carbamique, ester de phénylméthyle, est synthétisé par un processus en plusieurs étapesLes conditions réactionnelles comprennent généralement l'utilisation de solvants organiques tels que le diméthylformamide (DMF) et le diméthylsulfoxyde (DMSO), avec des températures de réaction maintenues à des niveaux modérés pour garantir la stabilité des intermédiaires .

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Le composé est ensuite purifié en utilisant des techniques telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : Le CAY10499 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier le cycle oxadiazole ou le groupe carbamate.

Substitution : Les réactions de substitution peuvent se produire au niveau du cycle phényle ou du cycle oxadiazole, conduisant à la formation de dérivés substitués

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants ou des nucléophiles dans des conditions contrôlées

Produits principaux :

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé outil pour étudier l'inhibition des lipases et explorer les voies du métabolisme lipidique.

Biologie : Le this compound est utilisé dans la recherche sur la signalisation lipidique et le rôle des lipases dans les processus cellulaires.

Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles dans des conditions liées au métabolisme des lipides, telles que l'obésité et les troubles métaboliques.

Industrie : Le this compound est utilisé dans le développement d'essais biochimiques et comme composé de référence dans la production d'inhibiteurs de lipase

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant l'activité de la lipase monoglycéride, de la lipase hormono-sensible et de l'hydrolase des amides d'acides gras. Ces enzymes sont impliquées dans l'hydrolyse des substrats lipidiques, et leur inhibition conduit à l'accumulation d'intermédiaires lipidiques. Le composé se lie aux sites actifs de ces enzymes, empêchant l'hydrolyse des substrats lipidiques et modulant ainsi les voies de signalisation lipidique .

Composés similaires :

URB602 : Un dérivé carbamate moins puissant qui inhibe la lipase monoglycéride.

Disulfirame : Un dérivé thiurame qui inhibe la lipase monoglycéride.

MAFP : Un inhibiteur covalent dirigé vers le site actif de la lipase monoglycéride.

Unicité du this compound : Le this compound est unique en raison de son inhibition non sélective de plusieurs lipases, notamment la lipase monoglycéride, la lipase hormono-sensible et l'hydrolase des amides d'acides gras. Cette inhibition à large spectre en fait un outil précieux pour étudier le métabolisme des lipides et les voies de signalisation .

Applications De Recherche Scientifique

Scientific Research Applications

CAY10499 has diverse applications across several scientific fields:

1. Biochemistry and Lipid Metabolism

- Inhibition Studies : this compound is widely used to study the inhibition of lipases, providing insights into lipid metabolism pathways. It is instrumental in understanding how lipases regulate cellular processes related to energy storage and mobilization .

- Mechanistic Insights : The compound's ability to inhibit multiple lipases allows researchers to explore the functional roles of these enzymes in various metabolic disorders .

2. Medical Research

- Obesity and Metabolic Disorders : this compound is investigated for potential therapeutic applications in obesity and related metabolic disorders. By inhibiting lipase activity, it may help regulate lipid levels and improve metabolic outcomes .

- Viral Infections : Recent studies have shown that this compound can reduce viral replication in cells infected with SARS-CoV-2 by inhibiting lipolysis, which is crucial for viral protein palmitoylation and energy production . This suggests a novel approach to managing viral infections through modulation of lipid metabolism.

3. Pharmacological Studies

- Drug Discovery : this compound serves as a reference compound in the development of new lipase inhibitors. Its broad-spectrum inhibition profile makes it a valuable tool in drug discovery aimed at targeting lipid-related diseases .

Case Studies

Case Study 1: Inhibition of Lipolysis in Adipocytes

A study assessed the impact of this compound on lipolytic activity in adipocytes. The results indicated that treatment with this compound significantly reduced glycerol release stimulated by secretin, demonstrating its effectiveness as an inhibitor of hormone-sensitive lipase .

Case Study 2: Antiviral Activity Against SARS-CoV-2

In vitro experiments showed that this compound reduced levels of pro-inflammatory cytokines and inhibited viral replication in SARS-CoV-2-infected cells. The study highlighted its potential as a therapeutic agent against viral infections by targeting host lipid metabolism .

Mécanisme D'action

CAY10499 exerts its effects by inhibiting the activity of monoglyceride lipase, hormone-sensitive lipase, and fatty acid amide hydrolase. These enzymes are involved in the hydrolysis of lipid substrates, and their inhibition leads to the accumulation of lipid intermediates. The compound binds to the active sites of these enzymes, preventing the hydrolysis of lipid substrates and thereby modulating lipid signaling pathways .

Comparaison Avec Des Composés Similaires

URB602: A less potent carbamate derivative that inhibits monoglyceride lipase.

Disulfiram: A thiuram derivative that inhibits monoglyceride lipase.

MAFP: An active-site-directed covalent inhibitor of monoglyceride lipase.

Uniqueness of CAY10499: this compound is unique due to its non-selective inhibition of multiple lipases, including monoglyceride lipase, hormone-sensitive lipase, and fatty acid amide hydrolase. This broad-spectrum inhibition makes it a valuable tool in studying lipid metabolism and signaling pathways .

Activité Biologique

CAY10499 is a selective inhibitor of hormone-sensitive lipase (HSL), a critical enzyme involved in lipid metabolism. This compound has garnered attention due to its diverse biological activities, particularly in the regulation of lipolysis, steroidogenesis, and its potential therapeutic applications in viral infections. This article explores the biological activity of this compound, supported by data tables and case studies from various research findings.

This compound primarily functions by inhibiting HSL, which plays a vital role in the hydrolysis of triglycerides and cholesteryl esters in adipocytes and steroidogenic tissues. The inhibition of HSL activity leads to decreased availability of free fatty acids (FFAs) and cholesterol, which are essential for various cellular processes.

Key Findings:

- Inhibition of HSL by this compound effectively suppressed the expression of steroidogenic acute regulatory protein (StAR) and subsequent progesterone synthesis in MA-10 mouse Leydig cells when stimulated with dibutyryl cyclic AMP (Bt2cAMP) .

- This compound treatment resulted in increased cholesteryl ester levels and reduced cholesterol content, demonstrating its role in modulating lipid metabolism .

Biological Activity in Viral Infections

Recent studies have highlighted the antiviral properties of this compound, particularly against SARS-CoV-2 and influenza A virus (IAV). The compound's ability to inhibit lipolysis in virus-infected cells has been linked to reduced viral replication and inflammatory responses.

Research Findings:

- Treatment with this compound significantly decreased TNF-α, IL-6, and MCP-1 levels in SARS-CoV-2-infected Vero E6 cells, indicating its potential to modulate inflammatory responses during viral infections .

- In vitro studies demonstrated that this compound reduced intracellular FFAs and glycerol levels in virus-infected cells, contributing to the retention of intracellular lipid droplets .

Case Studies and Experimental Data

Several case studies have been conducted to evaluate the biological effects of this compound across different cell types. Below is a summary table highlighting key experimental findings:

Implications for Drug Discovery

This compound serves as a valuable pharmacological tool for studying lipid metabolism and its implications in various diseases. Its dual role as an HSL inhibitor and potential antiviral agent opens avenues for further research into therapeutic applications.

Considerations:

- While this compound is primarily recognized for its specificity towards HSL, it has also been shown to inhibit other lipases, raising questions about selectivity in drug development .

- The compound's influence on inflammatory pathways suggests potential applications beyond metabolic disorders, including its use as an adjunct therapy in viral infections .

Propriétés

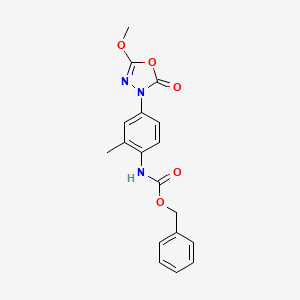

IUPAC Name |

benzyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5/c1-12-10-14(21-18(23)26-17(20-21)24-2)8-9-15(12)19-16(22)25-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTENHWTVRQKWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=O)OC(=N2)OC)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.